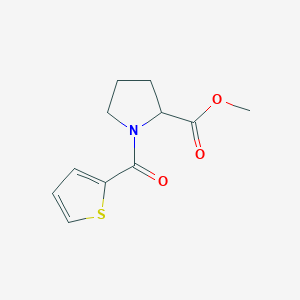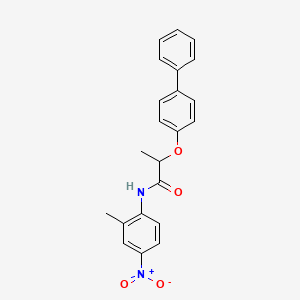![molecular formula C21H25NO5 B4175062 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4175062.png)
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
描述
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide, also known as EMD 386088, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of drugs known as dopamine D1 receptor agonists and has been shown to have a high affinity for this receptor subtype.
作用机制
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 involves its binding to dopamine D1 receptors in the brain. This activation of D1 receptors leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These signaling pathways have been shown to play a critical role in the regulation of motor function and other physiological processes.
Biochemical and physiological effects:
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 has been shown to have several biochemical and physiological effects, including an increase in dopamine release and improved motor function in animal models of Parkinson's disease. Additionally, this compound has been shown to have neuroprotective effects, reducing the loss of dopaminergic neurons in the substantia nigra region of the brain.
实验室实验的优点和局限性
One of the main advantages of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 in lab experiments is its high affinity and selectivity for dopamine D1 receptors, which allows for more precise targeting of these receptors in animal models. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic efficacy.
未来方向
There are several potential future directions for research on 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088, including:
1. Further studies to elucidate the precise mechanism of action of this compound, particularly with regard to downstream signaling pathways.
2. Investigation of the potential therapeutic applications of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 in other neurological disorders, such as Huntington's disease and schizophrenia.
3. Development of new analogs of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 with improved pharmacokinetic properties and/or enhanced efficacy.
4. Exploration of the potential use of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 as a tool for studying the role of dopamine D1 receptors in various physiological processes.
In conclusion, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 is a promising compound with potential therapeutic applications in neurological disorders such as Parkinson's disease. Further research is needed to fully understand its mechanism of action and explore its potential in other disease states.
科学研究应用
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. Several studies have shown that this compound can activate dopamine D1 receptors in the brain, leading to an increase in dopamine release and improved motor function in animal models of Parkinson's disease.
属性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-24-17-9-7-15(13-20(17)25-2)11-12-22-21(23)10-8-16-14-26-18-5-3-4-6-19(18)27-16/h3-7,9,13,16H,8,10-12,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKQPSOYSALBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2COC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)-2-phenylacetamide](/img/structure/B4174982.png)
![2-{5-[2-(2-fluorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B4174985.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B4174993.png)

![2-[2-({4-[(cyclohexylamino)carbonyl]-2-nitrophenyl}amino)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4175015.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4175020.png)
![N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide](/img/structure/B4175023.png)
![methyl 7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4175035.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4175039.png)
amine hydrochloride](/img/structure/B4175049.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4175074.png)


![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B4175086.png)